molecular formula C8H11N3OS B14897131 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Cat. No.: B14897131
M. Wt: 197.26 g/mol
InChI Key: MLAZODCYMFLAEI-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a fused pyrimidine compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, and their deregulation is often associated with diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one typically involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. These intermediates are then subjected to various derivatization reactions to yield the desired compound . One common synthetic route involves the Suzuki-Miyaura coupling reaction, followed by amide formation and cyclization under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and efficient purification methods are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinases. Kinases are enzymes that transfer phosphate groups to specific substrates, and their inhibition can disrupt various cellular signaling pathways. The molecular targets of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one include kinases involved in cell division and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is unique due to its fused pyrimidine structure, which provides a versatile scaffold for the development of novel kinase inhibitors. Its methylthio group also offers additional sites for chemical modification, enhancing its potential as a drug candidate .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3OS/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8/h5,9H,2-4H2,1H3

InChI Key

MLAZODCYMFLAEI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2CCNCC2=N1

Origin of Product

United States

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